molecular formula C20H17N3O2 B14620316 2-{(E)-[(3-Aminophenyl)(anilino)methylidene]amino}benzoic acid CAS No. 60498-35-3

2-{(E)-[(3-Aminophenyl)(anilino)methylidene]amino}benzoic acid

Cat. No.: B14620316
CAS No.: 60498-35-3
M. Wt: 331.4 g/mol
InChI Key: BRVNBTMQTLBSJM-UHFFFAOYSA-N
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Description

2-{(E)-[(3-Aminophenyl)(anilino)methylidene]amino}benzoic acid is an organic compound that features a complex structure with both amine and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(3-Aminophenyl)(anilino)methylidene]amino}benzoic acid typically involves the condensation of 3-aminobenzaldehyde with aniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(3-Aminophenyl)(anilino)methylidene]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-{(E)-[(3-Aminophenyl)(anilino)methylidene]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-{(E)-[(3-Aminophenyl)(anilino)methylidene]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[(3-Aminophenyl)(phenyl)methylidene]amino}benzoic acid
  • 2-{(E)-[(4-Aminophenyl)(anilino)methylidene]amino}benzoic acid

Uniqueness

2-{(E)-[(3-Aminophenyl)(anilino)methylidene]amino}benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

CAS No.

60498-35-3

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

2-[[(3-aminophenyl)-anilinomethylidene]amino]benzoic acid

InChI

InChI=1S/C20H17N3O2/c21-15-8-6-7-14(13-15)19(22-16-9-2-1-3-10-16)23-18-12-5-4-11-17(18)20(24)25/h1-13H,21H2,(H,22,23)(H,24,25)

InChI Key

BRVNBTMQTLBSJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2C(=O)O)C3=CC(=CC=C3)N

Origin of Product

United States

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